molecular formula C15H9FN4S2 B2915925 (E)-3-(2-fluorophenyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874464-00-3

(E)-3-(2-fluorophenyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2915925
CAS No.: 874464-00-3
M. Wt: 328.38
InChI Key: DITJWMMARQWHLR-BQYQJAHWSA-N
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Description

The compound (E)-3-(2-fluorophenyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a fused triazolo-thiadiazole core, substituted at the 3-position with a 2-fluorophenyl group and at the 6-position with a (E)-configured vinyl group bearing a thiophene moiety. The triazolo-thiadiazole scaffold is known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, driven by substituent-driven modulation of electronic properties, lipophilicity, and binding interactions .

Properties

IUPAC Name

3-(2-fluorophenyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4S2/c16-12-6-2-1-5-11(12)14-17-18-15-20(14)19-13(22-15)8-7-10-4-3-9-21-10/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITJWMMARQWHLR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-fluorophenyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the compound's biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Triazole and Thiadiazole Rings : These heterocycles are known for their biological activity.
  • Fluorophenyl and Thiophenyl Substituents : These groups can enhance the lipophilicity and bioactivity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazolo-thiadiazole moieties. For instance:

  • A study reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), HEPG2 (liver cancer), and DLD1 (colon cancer) with IC50 values ranging from 0.20 to 48.0 µM .
  • The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Research indicates that derivatives of thiophene-containing triazoles exhibit significant activity against Mycobacterium tuberculosis. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 1.56 µM against drug-resistant strains .
  • The structural modifications in the thiophene and phenyl rings were found to influence the antimicrobial efficacy significantly.

Case Study 1: Anticancer Efficacy

In a comparative study involving several triazolo-thiadiazole derivatives, this compound was tested alongside other compounds. The results indicated:

  • A notable reduction in cell viability in treated cancer cell lines compared to controls.
  • The compound exhibited a dose-dependent response with increased concentrations leading to higher cytotoxicity.

Case Study 2: Antitubercular Activity

Another study focused on the antimycobacterial properties of triazolo-thiadiazole derivatives:

  • The compound was evaluated using the Microplate Alamar Blue Assay (MABA), revealing promising results against Mycobacterium tuberculosis.
  • It showed potential as a lead compound for further development in treating resistant strains due to its low cytotoxicity profile.

Data Tables

Biological Activity Cell Line / Pathogen IC50 / MIC (µM) Reference
AnticancerMCF70.49 - 48.0
AnticancerHEPG20.20 - 5.0
AntimicrobialMycobacterium tuberculosis1.56

Comparison with Similar Compounds

Substituent Effects at the 3-Position

The 3-position of the triazolo-thiadiazole core is critical for electronic and steric interactions. Key analogs include:

  • 3-(2-Fluorophenyl) derivatives: Multiple compounds share this substituent (e.g., ). The electron-withdrawing fluorine atom enhances stability and may improve receptor binding via halogen bonding. For instance, 3-(2-fluorophenyl)-6-(phenoxymethyl)-triazolo-thiadiazole () was designed as a p38 MAP kinase inhibitor, highlighting the role of fluorine in targeting inflammatory pathways.
  • 3-(4-Chlorophenyl) derivatives: notes 3-(4-chlorophenyl)-6-(2-fluorophenyl)-triazolo-thiadiazole, where chlorine’s larger atomic radius and lipophilicity may alter pharmacokinetics compared to fluorine .

Substituent Effects at the 6-Position

The 6-position governs steric bulk and π-system interactions:

  • Heterocyclic substituents : Compounds like 3-(3,4-dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-triazolo-thiadiazole () and 3-(3,4,5-trimethoxyphenyl)-6-(2-furanyl)-triazolo-thiadiazole () demonstrate enhanced bioactivity due to methoxy groups (electron-donating) and heterocycles (π-π stacking).
  • Bulky groups : 6-(1-Adamantyl)-triazolo-thiadiazole () exhibits increased lipophilicity, which may improve membrane permeability but reduce solubility .

Physicochemical and Structural Comparisons

  • Planarity and crystal packing : The triazolo-thiadiazole core is typically planar (e.g., ), but bulky 6-substituents (e.g., adamantyl) introduce dihedral angles (~74° in ), disrupting π-π interactions . The target compound’s vinyl-thiophene group may restore planarity, favoring stacking with biological targets.
  • Lipophilicity: Alkyl/aryl groups (e.g., phenoxymethyl, adamantyl) increase logP, as noted in , whereas polar substituents (e.g., pyridinyl) enhance solubility .

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